3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is an organic compound belonging to the class of phenylpyrazoles. This compound features a pyrazole ring substituted with two methyl groups at positions 3 and 5, a phenyl group at position 1, and a carboxamide group at position 4. Phenylpyrazoles are known for their diverse biological activities and have garnered significant interest in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole, followed by further functionalization to introduce the phenyl and carboxamide groups . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the condensation and subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, utilizing large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings .
Scientific Research Applications
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide, known for its use as a blocking agent for isocyanates.
1-Phenyl-3-methyl-5-pyrazolone: Another phenylpyrazole derivative with different substitution patterns and biological activities.
4,5-Dihydro-1H-pyrazole-1-carboximidamides: Compounds with similar pyrazole cores but different functional groups, exhibiting diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, phenyl, and carboxamide groups allows for versatile reactivity and potential therapeutic applications .
Properties
IUPAC Name |
3,5-dimethyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-11(12(13)16)9(2)15(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYOCAQGXQOWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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